molecular formula C14H21N3O3S B2960949 6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097872-18-7

6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2960949
CAS No.: 2097872-18-7
M. Wt: 311.4
InChI Key: NVRGHLURUGMYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a cyclopropyl group at position 6 and a 1-methanesulfonylpiperidin-4-ylmethyl moiety at position 2. The dihydropyridazinone scaffold is notable for its planar structure, which facilitates π-π stacking interactions in biological systems . Computational tools like SHELXL and WinGX are critical for refining such structures and analyzing intermolecular interactions .

Properties

IUPAC Name

6-cyclopropyl-2-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-21(19,20)16-8-6-11(7-9-16)10-17-14(18)5-4-13(15-17)12-2-3-12/h4-5,11-12H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRGHLURUGMYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C14H20N4O2S
  • Molecular Weight : 304.40 g/mol

The compound primarily acts as a selective modulator of serotonin receptors, particularly the 5-HT_2C receptor. It exhibits functional selectivity towards G_q signaling pathways over β-arrestin recruitment, which is crucial for its therapeutic effects in mood disorders and psychosis .

2. Biological Activities

  • Antipsychotic Activity : In preclinical studies, the compound demonstrated significant antipsychotic-like effects in animal models, particularly in reducing amphetamine-induced hyperactivity. This suggests a potential application in treating schizophrenia and related disorders .
  • Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors in rodent models, indicating its potential as an anxiolytic agent .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntipsychoticReduced hyperactivity
AnxiolyticDecreased anxiety-like behavior
Serotonin Receptor ModulationSelective for 5-HT_2C receptor

Case Study 1: Antipsychotic Efficacy

In a study evaluating various N-substituted (2-phenylcyclopropyl)methylamines, this compound was identified as one of the most effective compounds with an EC_50 of approximately 23 nM at the 5-HT_2C receptor. This compound exhibited minimal activity at the 5-HT_2B receptor, highlighting its selectivity and potential for reduced side effects associated with non-selective agents .

Case Study 2: Anxiety Reduction

Another study focused on the anxiolytic properties of compounds similar to this compound. The results indicated that administration led to significant reductions in anxiety-like behaviors in elevated plus-maze tests, supporting its potential use in anxiety disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound differs from analogs primarily in the substituents on the piperidine ring and dihydropyridazinone core. Key comparisons include:

Compound CAS Number Molecular Formula Substituents Molecular Weight Key Functional Features
Target Compound Not provided Not explicitly stated 6-cyclopropyl; 2-(1-methanesulfonylpiperidin-4-yl)methyl Not explicitly stated Methanesulfonyl group (electron-withdrawing, H-bond acceptor)
6-(Benzimidazol-2-yl)-2,3-dihydropyridazin-3-one Not provided C₁₄H₁₅N₅O₂ 6-benzimidazolyl; 2-unsubstituted 285.31 g/mol Benzimidazole (planar, π-π stacking potential); N–H···O hydrogen bonds observed in crystal
6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one 2202163-38-8 C₁₈H₂₀F₃N₅O 6-cyclopropyl; 2-(1-(6-trifluoromethylpyridazin-3-yl)piperidin-4-yl)methyl 379.38 g/mol Trifluoromethylpyridazinyl (lipophilic, electron-withdrawing)
6-Cyclopropyl-2-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one 2320889-54-9 C₁₉H₁₉F₃N₄O₂ 6-cyclopropyl; 2-(1-(6-trifluoromethylpyridine-3-carbonyl)piperidin-4-yl) 392.38 g/mol Pyridine-3-carbonyl (polar, H-bond acceptor; may influence solubility)

Key Differences and Implications

Substituent Effects on Bioactivity: The methanesulfonyl group in the target compound offers superior hydrogen-bonding capacity compared to the trifluoromethyl group in or the benzimidazole in . This could enhance target binding affinity in enzyme inhibition (e.g., kinase targets). The pyridine-3-carbonyl moiety in increases polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration .

Crystallographic and Conformational Insights :

  • Analogs like the benzimidazole derivative exhibit near-planar conformations (interplanar angle = 3.69°), which stabilize crystal packing via N–H···O hydrogen bonds. The target compound’s methanesulfonyl group may similarly stabilize crystal lattices through S=O···H–N interactions.
  • Computational modeling using SHELX and WinGX would be essential to predict the target compound’s conformation and intermolecular interactions.

Synthetic and Commercial Considerations :

  • The trifluoromethyl-substituted analog is commercially available at $8–10/g (purity unspecified), indicating scalability via coupling reactions (e.g., Buchwald-Hartwig amination). The target compound’s methanesulfonyl group may require sulfonylation steps, complicating synthesis .
  • Impurity profiles for related compounds (e.g., triazolopyridines in ) highlight the need for rigorous analytical validation, particularly for pharmaceutical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.